3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
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Overview
Description
3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further modified with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a strong base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of trifluoromethyl iodide or trifluoromethyl bromide as reagents, with copper catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other functionalized biphenyl compounds .
Scientific Research Applications
3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylamine: Similar structure but with different substitution patterns on the benzene ring.
Trifluoromethylbiphenyl: Lacks the amine group but shares the biphenyl and trifluoromethyl moieties.
Uniqueness: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is unique due to the combination of the trifluoromethyl group, biphenyl structure, and amine functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMQBKNSLEWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660137 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-06-0 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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